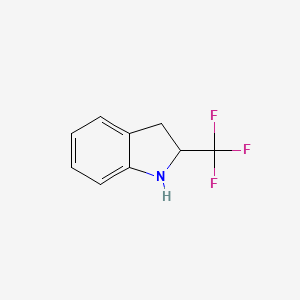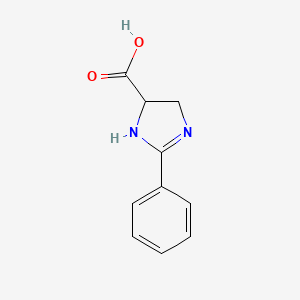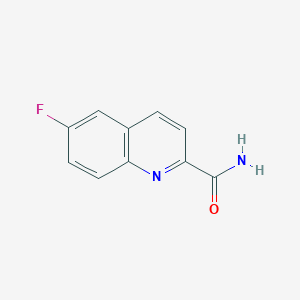
5-Ethynyl-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the 5-position and a methoxy group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-6-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method is the transition-metal catalyzed cyclization of o-aminobenzyl alcohols with ketones, yielding quinoline derivatives . Another approach involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid using phosphorus oxychloride as a catalyst and solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
5-Ethynyl-6-methoxyquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethynyl-6-methoxyquinoline involves its interaction with cellular components to induce oxidative stress. The compound can decrease the glutathione/glutathione disulfide ratio, leading to oxidative DNA damage and cell cycle arrest . This redox imbalance triggers apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
6-Methoxyquinoline: Shares the methoxy group but lacks the ethynyl group, resulting in different chemical properties.
5-Methoxyquinoline: Similar structure but with a methoxy group at the 5-position instead of an ethynyl group.
Uniqueness: 5-Ethynyl-6-methoxyquinoline’s unique combination of the ethynyl and methoxy groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-ethynyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-3-9-10-5-4-8-13-11(10)6-7-12(9)14-2/h1,4-8H,2H3 |
InChI Key |
MXYBFMFLQDYHAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)


![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)


![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)
